



## Biodistribution and pharmacokinetics of 99mTc-PSMA-I&S

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | PSMA I&S TFA |           |
| Cat. No.:            | B15623230    | Get Quote |

An overview of the biodistribution and pharmacokinetic properties of Technetium-99m labeled Prostate-Specific Membrane Antigen for Imaging and Surgery (99mTc-PSMA-I&S), a radiopharmaceutical developed for single-photon emission computed tomography (SPECT) imaging and radioguided surgery (RGS) in prostate cancer.[1][2] This agent serves as a cost-effective alternative to Indium-111 based tracers, offering high radiochemical purity and stability.[1][3]

### **Application Notes**

<sup>99m</sup>Tc-PSMA-I&S is characterized by its robust and reliable kit-based labeling procedure, consistently achieving high radiochemical yields and purity of ≥98%.[1][4] It demonstrates superior in vivo stability and efficient internalization into PSMA-expressing cells.[4] A notable characteristic of <sup>99m</sup>Tc-PSMA-I&S is its high plasma protein binding, approximately 94% in humans, which results in delayed whole-body clearance.[1][4][5] This extended circulation, however, facilitates effective tracer accumulation in prostate cancer lesions over time, leading to progressively increasing lesion-to-background ratios up to 21 hours post-injection.[1][4]

The tracer is primarily excreted through the urinary system, with some contribution from hepatobiliary clearance, leading to observable activity in the intestines.[4][5][6] Preclinical and clinical studies have confirmed its high specificity for PSMA, with significant uptake in PSMA-positive tissues like tumors and kidneys, which is blockable by co-injection of a PSMA inhibitor. [4]



### **Pharmacokinetic and Biodistribution Data**

The following tables summarize the key quantitative data for <sup>99m</sup>Tc-PSMA-I&S.

Table 1: In Vitro Characteristics of 99mTc-PSMA-I&S

| Parameter                            | Value                            | Reference |
|--------------------------------------|----------------------------------|-----------|
| Radiochemical Purity                 | ≥98%                             | [1][4]    |
| Radiochemical Yield                  | 92.05% ± 2.20%                   | [7]       |
| Plasma Protein Binding<br>(Human)    | ~94% - 97.7%                     | [4][5][7] |
| Lipophilicity (Log P)                | -2.41 ± 0.06                     | [7]       |
| Cellular Internalization (LNCaP, 1h) | 63.12% ± 0.93% of bound material | [7]       |

| Cellular Internalization (LNCaP, 4h) | 65.72% ± 1.28% of bound material |[7] |

Table 2: Ex Vivo Biodistribution of <sup>99m</sup>Tc-PSMA-I&S in LNCaP Tumor-Bearing Mice (1 h post-injection)



| Organ/Tissue  | Percent Injected Dose per Gram (%ID/g) |
|---------------|----------------------------------------|
| Blood         | 7.31 ± 1.35                            |
| Heart         | 1.15 ± 0.19                            |
| Lungs         | $2.50 \pm 0.44$                        |
| Liver         | 3.38 ± 0.45                            |
| Spleen        | $1.09 \pm 0.38$                        |
| Pancreas      | $0.52 \pm 0.12$                        |
| Stomach       | $0.41 \pm 0.08$                        |
| Intestines    | $1.48 \pm 0.28$                        |
| Kidneys       | 19.33 ± 4.29                           |
| Muscle        | $0.45 \pm 0.07$                        |
| Bone          | $0.81 \pm 0.12$                        |
| Tumor (LNCaP) | 11.45 ± 2.65                           |

Data adapted from Robu et al., 2017.[4]

Table 3: Human Radiation Dosimetry of 99mTc-PSMA-I&S

| Parameter                            | Value (mSv/MBq) |
|--------------------------------------|-----------------|
| Effective Dose (OLINDA/EXM)          | 0.0052          |
| Effective Dose (RADAR manual method) | 0.0055          |

Data from a study in healthy volunteers.[5][8]

Table 4: Tumor-to-Background Ratios (TBR) in Prostate Cancer Patients (6 h post-injection)



| Ratio                   | Range        |
|-------------------------|--------------|
| Tumor / Muscle (T/M)    | 5.29 - 110   |
| Tumor / Bladder (T/B)   | 0.11 - 7.02  |
| Tumor / Intestine (T/I) | 0.96 - 16.30 |

Data from a prospective study in 10 patients with prostate cancer.[8]

# Experimental Protocols & Workflows Protocol 1: Kit-Based Radiolabeling of 99mTc-PSMA-I&S

This protocol describes a typical kit-based preparation.[3][4][7]

- Reagent Preparation: A lyophilized kit contains the PSMA-I&S precursor (e.g., 80 μg), a reducing agent (e.g., 25 μg stannous chloride), and stabilizers (e.g., sodium tartrate, ascorbic acid, mannitol).[3]
- Elution: Elute fresh [99mTc]NaTcO4 from a 99Mo/99mTc generator using sterile saline.
- Radiolabeling Reaction: Add a defined activity of the [99mTc]NaTcO4 solution to the lyophilized kit vial.
- Incubation: Gently mix the contents and incubate at an elevated temperature (e.g., 95°C) for 15 minutes.[9]
- Cooling & Stabilization: Allow the vial to cool to room temperature. Optionally, add a stabilizer like sodium ascorbate.[9]
- Final Preparation: The final solution should be a neutral, clear liquid ready for quality control.
   [3]





Click to download full resolution via product page

Workflow for Radiolabeling and Quality Control of 99mTc-PSMA-I&S.



#### Protocol 2: Quality Control of [99mTc]Tc-PSMA-I&S

- Radio-Thin-Layer Chromatography (Radio-TLC):
  - Use two different mobile phases (e.g., saline and acetone) to separate the labeled compound ([99mTc]Tc-PSMA-I&S) from impurities like free pertechnetate ([99mTc]TcO4-) and reduced/hydrolyzed technetium ([99mTc]TcO2).[3][10]
  - Spot the sample on TLC strips and develop in the respective mobile phases.
  - Analyze the strips using a radiochromatogram scanner to determine the percentage of each species and calculate the radiochemical purity (RCP).
- Radio-High-Performance Liquid Chromatography (Radio-HPLC):
  - Use a suitable column (e.g., C18) and gradient elution system.
  - Inject the sample and monitor the eluate with both a UV detector (220 nm) and a radioactivity detector.[9]
  - Confirm the identity of the product by comparing its retention time to a non-radioactive reference standard and verify RCP.

# **Protocol 3: In Vivo Biodistribution Study in Tumor- Bearing Mice**

This protocol is based on studies using LNCaP tumor-bearing mice.[1][4]

- Animal Model: Use male immunodeficient mice (e.g., CB-17 SCID or CD-1 nu/nu) bearing subcutaneous LNCaP xenografts.[1][4]
- Tracer Administration: Under isoflurane anesthesia, inject approximately 3-4 MBq of <sup>99m</sup>Tc-PSMA-I&S into the tail vein of each mouse (n=5 per group).[4]
- Competition Study (Optional): For a blocking group, co-inject a high dose of a non-radioactive PSMA inhibitor (e.g., 1 μmol 2-PMPA) to confirm PSMA-specific uptake (n=3).[4]

#### Methodological & Application





- Euthanasia and Dissection: At a predetermined time point (e.g., 1 hour post-injection), euthanize the animals.[4]
- Organ Harvesting: Dissect key organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.).
- Quantification: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
- Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical Evaluation and First Patient Application of 99mTc-PSMA-I&S for SPECT Imaging and Radioguided Surgery in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Diagnostic value of [99mTc]Tc-PSMA-I&S-SPECT/CT for the primary staging and restaging of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer [frontiersin.org]
- 8. Radiation Dosimetry of 99mTc-PSMA I&S: A Single-Center Prospective Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and preclinical evaluation of novel 99mTc-labeled PSMA ligands for radioguided surgery of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of in-House Synthesis and Quality Control of [99mTc]Tc-PSMA-I&S -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biodistribution and pharmacokinetics of 99mTc-PSMA-I&S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623230#biodistribution-and-pharmacokinetics-of-99mtc-psma-i-s]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com